

environmental fate and transport of 2,4-Dichloro-6-nitrophenol

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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitrophenol

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An In-depth Technical Guide on the Environmental Fate and Transport of **2,4-Dichloro-6-nitrophenol**

Introduction

2,4-Dichloro-6-nitrophenol (DCNP) is a chemical compound of significant environmental interest. It is recognized primarily as a nitrated transformation byproduct of 2,4-dichlorophenol (2,4-DCP), a widely used pesticide and a degradation product of the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D)[1][2][3]. The formation of DCNP can occur in environments such as agriculturally impacted waters that are sunlit and contain elevated levels of nitrate and nitrite[2]. Due to its potential for genotoxicity, developmental toxicity, and endocrine-disrupting effects on aquatic organisms, understanding its behavior, persistence, and movement in the environment is critical for assessing its ecological risk[1].

This technical guide provides a comprehensive overview of the environmental fate and transport of DCNP. It is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of the compound's interactions within various environmental compartments. The guide synthesizes available data on its physicochemical properties, degradation pathways, and mobility, presenting quantitative information in structured tables and illustrating key processes with diagrams.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. Key properties for **2,4-dichloro-6-nitrophenol** are summarized in Table 1. Its low vapor pressure suggests that volatilization is not a significant transport mechanism, while its molecular structure influences its solubility and sorption characteristics[4].

Table 1: Physicochemical Properties of **2,4-Dichloro-6-nitrophenol**

Property	Value	Reference
Chemical Formula	C ₆ H ₃ Cl ₂ NO ₃	[4][5][6]
Molecular Weight	208.00 g/mol	[4][5]
CAS Number	609-89-2	[5][6][7]
Appearance	Yellow to orange crystalline powder	[5][6][7]
Melting Point	118-120 °C	[5][7]
Boiling Point	242.8 ± 35.0 °C (Predicted)	[5]
Vapor Pressure	5.7 x 10 ⁻⁵ mmHg	[4]
pKa	Not explicitly found for DCNP, but as a phenol, it is weakly acidic.	
Synonyms	2,4-DC6NP, 2-Nitro-4,6-dichlorophenol	[4]

Environmental Fate: Degradation and Transformation

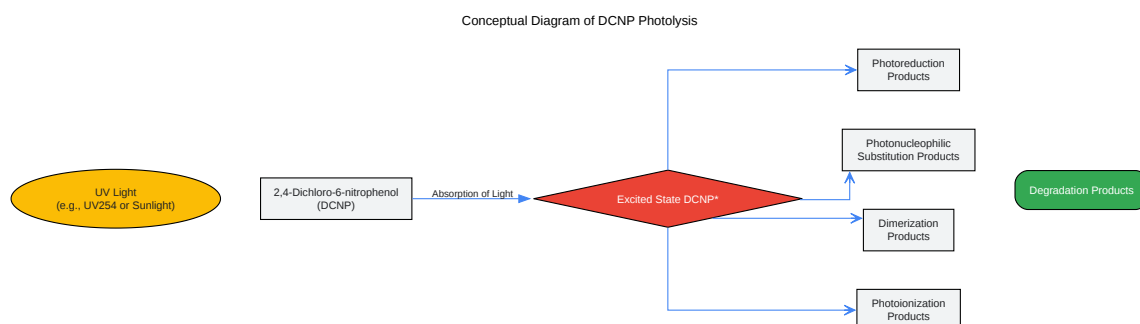
The persistence of DCNP in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For DCNP, the primary abiotic degradation pathway is photolysis.

Photolysis, or photodegradation, is the breakdown of compounds by light. DCNP is susceptible to photolysis under UV irradiation in aqueous solutions[1]. The rate and efficiency of this process are pH-dependent; the anionic form of DCNP (DCNP^-), which is more prevalent at higher pH, is more photoreactive than the neutral form (DCNP^0) due to a higher molar absorption coefficient and quantum yield[1].

The photochemical transformation of DCNP is complex, involving several mechanisms such as photoionization, photoreduction, photonucleophilic substitution, and dimerization[1]. This leads to a variety of photoproducts. The presence of natural organic matter, such as Suwannee River natural organic matter (SRNOM), can inhibit the direct photolysis of DCNP through light screening effects[1].



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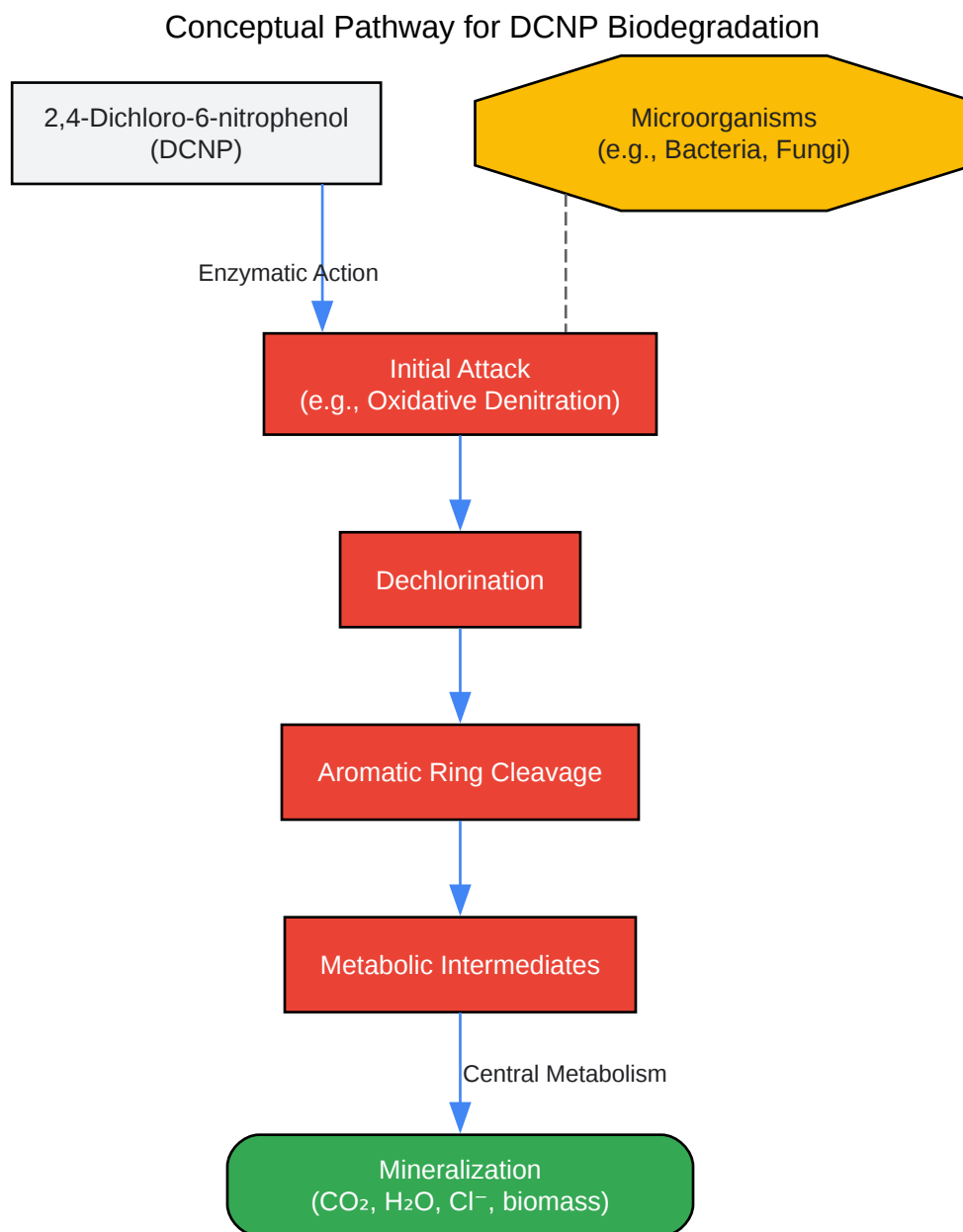
Caption: Photolytic degradation pathways of DCNP.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Chlorophenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9)[8]. Therefore, hydrolysis is not considered a significant degradation pathway for DCNP, contributing to its potential persistence in aquatic environments where light is limited.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. While nitrophenolic compounds can be toxic and recalcitrant due to the presence of the electron-withdrawing nitro group, numerous microorganisms have been shown to degrade them[9]. Specific studies on DCNP are limited, but research on related compounds like 2,6-dichloro-4-nitrophenol has identified bacteria, such as *Cupriavidus* sp., capable of utilizing it as a sole source of carbon and nitrogen[10].

The biodegradation of chlorinated nitrophenols typically proceeds via oxidative denitration, where the nitro group is removed and released as nitrite, followed by the removal of chlorine atoms[10]. The aromatic ring is then cleaved, and the resulting intermediates are funneled into central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral salts).



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Caption: Conceptual microbial degradation of DCNP.

Environmental Transport

Transport processes dictate the movement and distribution of DCNP within and between environmental compartments like soil, water, and air.

Sorption and Mobility in Soil

The mobility of DCNP in the subsurface is largely controlled by its sorption to soil and sediment particles. Sorption is influenced by soil properties, particularly organic carbon content and pH, as well as the chemical's own properties[11][12].

- **Effect of Organic Carbon:** Like other non-polar organic compounds, DCNP is expected to sorb to soil organic matter. Higher organic carbon content generally leads to stronger sorption and reduced mobility[11].
- **Effect of pH:** As a nitrophenol, DCNP is a weak acid. At pH values below its pKa, it exists predominantly in its neutral, undissociated form, which is more readily adsorbed than its anionic form[11][12]. As pH increases above the pKa, the compound ionizes, increasing its water solubility and mobility due to electrostatic repulsion from negatively charged soil surfaces[12].
- **Sorption Isotherms:** The relationship between the concentration of DCNP in solution and the amount sorbed to soil at equilibrium can often be described by the Freundlich isotherm, which is common for heterogeneous surfaces like soil[12][13]. Studies on the related 2,4-DCP have shown that sorption is rapid, often reaching equilibrium within a day[14].

Volatilization

Volatilization is the transfer of a chemical from a solid or liquid phase to a gaseous phase. Given the low vapor pressure of DCNP (5.7×10^{-5} mmHg), volatilization from soil or water surfaces is not expected to be a significant environmental transport pathway[4].

Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, air, and food. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). While a specific experimental Kow for DCNP was not found in the reviewed literature, related nitrophenols are generally not expected to bioaccumulate significantly due to rapid metabolism and excretion by organisms[15].

Table 2: Summary of Environmental Fate and Transport Processes for DCNP

Process	Environmental Compartment	Significance	Key Influencing Factors
Photolysis	Surface Water	High	Light intensity, pH, presence of natural organic matter[1]
Hydrolysis	Water, Soil	Low	Generally resistant under typical environmental pH[8]
Biodegradation	Soil, Water, Sediment	Moderate	Presence of adapted microbial populations, oxygen levels, temperature, pH[9][10]
Sorption	Soil, Sediment	High	Soil organic carbon content, pH, clay content[11][12]
Volatilization	Air-Water/Soil Interface	Low	Low vapor pressure[4]
Bioaccumulation	Biota	Low (inferred)	Expected rapid metabolism and excretion[15]

Experimental Protocols

Investigating the environmental fate of DCNP requires standardized experimental methodologies. Below are outlines for key experiments.

Aqueous Photolysis Protocol

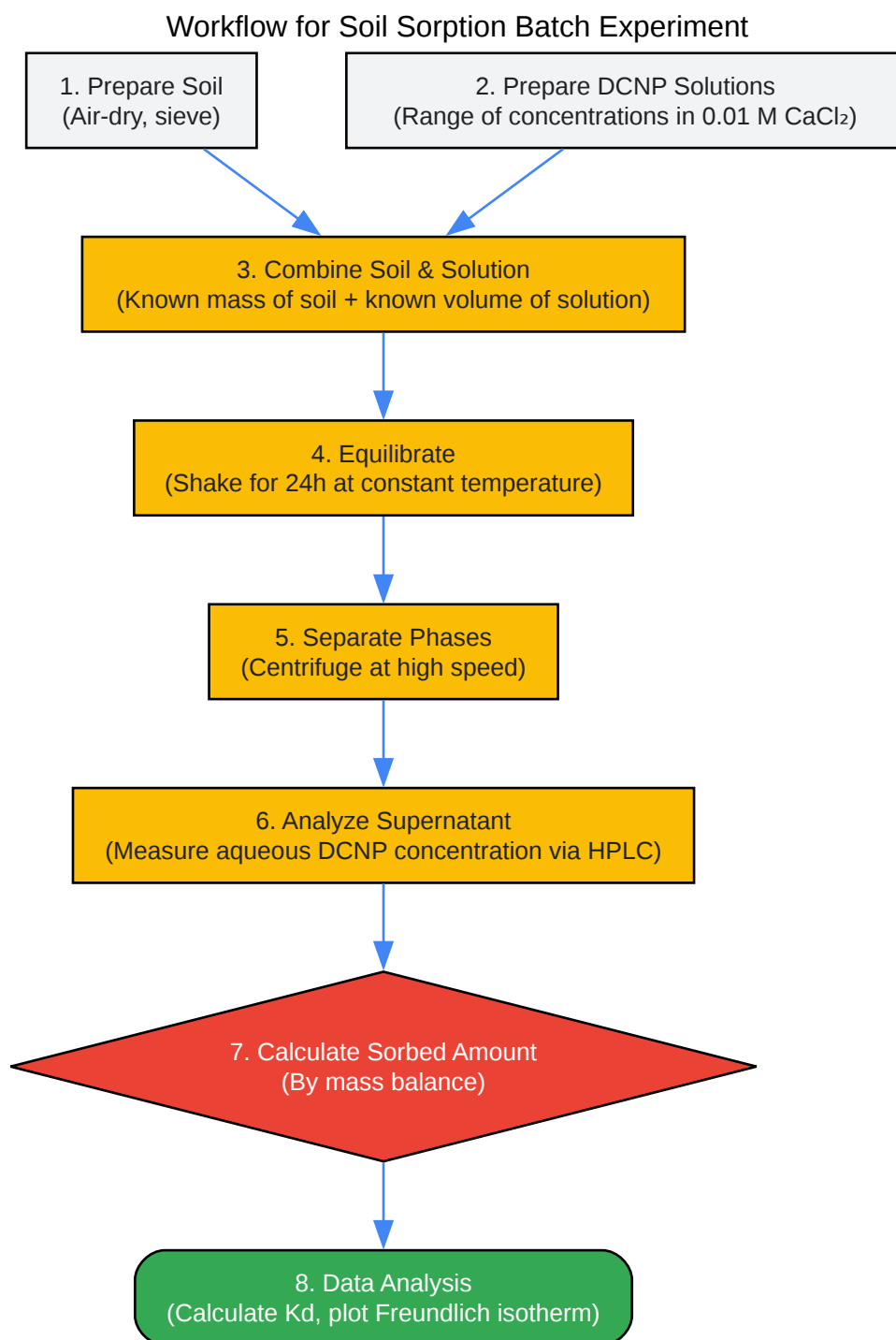
- Objective: To determine the rate and products of DCNP degradation in water under controlled UV light.

- Materials: DCNP standard, purified water (e.g., Milli-Q), pH buffers, a photolysis reactor with a specific UV lamp (e.g., 254 nm mercury lamp or a solar simulator), quartz reaction vessels, HPLC or LC-MS/MS system.
- Procedure:
 - Prepare aqueous solutions of DCNP of a known concentration in buffered, purified water.
 - Place solutions in quartz vessels within the photoreactor. Maintain constant temperature.
 - Irradiate the samples. Collect aliquots at predetermined time intervals.
 - Analyze the concentration of DCNP in each aliquot using HPLC-UV.
 - Use high-resolution mass spectrometry (HR-MS) to identify major degradation products in samples taken after significant degradation has occurred[1].
 - Calculate the photolysis rate constant and half-life from the concentration-time data.

Soil Sorption Batch Equilibrium Protocol

- Objective: To determine the soil-water partition coefficient (K_d) and Freundlich isotherm constants (K_f , $1/n$) for DCNP.
- Materials: DCNP standard, radiolabeled ^{14}C -DCNP (optional, for enhanced detection), representative soil samples (characterized for pH, organic carbon, texture), 0.01 M CaCl_2 solution, centrifuge, scintillation counter (if using ^{14}C -DCNP), HPLC.
- Procedure:
 - Prepare a series of DCNP solutions of varying concentrations in 0.01 M CaCl_2 .
 - Add a known mass of soil to centrifuge tubes.
 - Add a known volume of a DCNP solution to each tube, creating a specific soil-to-solution ratio.

- Agitate the tubes on a shaker for a predetermined time (e.g., 24 hours) to reach equilibrium at a constant temperature.
- Separate the solid and liquid phases by centrifugation.
- Analyze the DCNP concentration remaining in the supernatant (aqueous phase) by HPLC or liquid scintillation counting.
- Calculate the amount of DCNP sorbed to the soil by mass balance.
- Plot the sorbed concentration vs. the equilibrium aqueous concentration to determine K_d and fit the data to the Freundlich model.



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Caption: Experimental workflow for a soil sorption study.

Aerobic Biodegradation Protocol

- Objective: To assess the potential and rate of DCNP biodegradation by a specific microbial culture or consortium.
- Materials: DCNP standard, microbial inoculum (e.g., activated sludge, enriched culture), mineral salts medium (lacking a carbon source), incubator shaker, analytical equipment (HPLC, ion chromatograph for nitrite).
- Procedure:
 - Prepare a mineral salts medium and dispense into sterile flasks.
 - Spike the medium with a known concentration of DCNP as the sole carbon source.
 - Inoculate the flasks with the microbial culture. Include sterile controls (no inoculum) and inoculum controls (no DCNP).
 - Incubate flasks on an orbital shaker at a constant temperature (e.g., 25-30 °C).
 - Collect samples periodically over time.
 - Filter the samples and analyze for the disappearance of DCNP (via HPLC) and the appearance of metabolites, such as nitrite (via ion chromatography), to confirm the degradation pathway[10].
 - Monitor microbial growth by measuring optical density or protein concentration.

Conclusion

The environmental fate and transport of **2,4-dichloro-6-nitrophenol** are controlled by a combination of photochemical degradation, microbial metabolism, and sorption processes. Photolysis in sunlit surface waters is a primary and relatively rapid degradation pathway, especially for its anionic form. In soil and sediment, DCNP is expected to have limited mobility due to strong sorption to organic matter, a process that is highly dependent on soil pH. While resistant to hydrolysis, DCNP can be biodegraded by adapted microorganisms, though this process may be slower than for less substituted phenols. Its low volatility and inferred low potential for bioaccumulation suggest that long-range atmospheric transport and food chain

magnification are unlikely to be major concerns. Further research into specific biodegradation pathways and the identification of microbial species capable of its complete mineralization would provide a more complete picture of its environmental persistence.

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